
NU-7200
概要
説明
- NU-7200は、潜在的な抗癌活性を有する強力なDNA-PK(DNA依存性プロテインキナーゼ)阻害剤です .
- DNA-PKは、DNA修復と維持において重要な役割を果たしており、癌治療のための魅力的な標的となっています。
- This compoundによるDNA-PKの阻害は、DNA損傷修復経路を阻害し、癌細胞の遺伝毒性ストレスに対する感受性を高めます。
準備方法
- NU-7200の合成経路には、その分子構造を構築するための化学反応が含まれます。
- 残念ながら、this compoundの具体的な合成方法と反応条件は、提供された情報源では容易に得られません。
- 工業生産方法には、スケールアップ合成と精製プロセスが含まれる場合があります。
化学反応の分析
- NU-7200は、その化学構造により、さまざまな反応を起こすと考えられます。
- 一般的な反応には、酸化、還元、置換反応があります。
- 試薬と条件は、特定の反応の種類によって異なります。
- 生成される主な生成物は、反応経路によって異なります。
科学研究への応用
- This compoundの用途は、複数の分野にわたります:
化学: DNA修復メカニズムとキナーゼ阻害の研究。
生物学: DNA損傷に対する細胞応答の調査。
医学: 抗癌剤としての可能性。
産業: 創薬と個別化医療。
科学的研究の応用
- NU-7200’s applications span multiple fields:
Chemistry: Studying DNA repair mechanisms and kinase inhibition.
Biology: Investigating cellular responses to DNA damage.
Medicine: Potential as an anticancer agent.
Industry: Drug development and personalized medicine.
作用機序
- NU-7200はDNA-PKを阻害し、DNA修復プロセスを阻害します。
- 分子標的:DNA-PK触媒サブユニット(PRKDC)。
- 関連する経路:非相同末端結合(NHEJ)と相同組換え(HR)。
類似化合物の比較
- This compoundの独自性は、DNA-PKの特定の標的化にあります。
- 類似の化合物には、他のキナーゼ阻害剤やDNA修復モジュレーターが含まれる場合があります。
This compoundは有望である一方で、癌治療におけるその可能性を完全に理解し、その使用を最適化するには、さらなる研究が必要です。 詳細な合成方法については、専門文献またはその分野の専門家に相談してください
類似化合物との比較
- NU-7200’s uniqueness lies in its specific targeting of DNA-PK.
- Similar compounds may include other kinase inhibitors or DNA repair modulators.
Remember that while this compound shows promise, further research is needed to fully understand its potential and optimize its use in cancer therapy. For detailed synthetic methods, consult specialized literature or experts in the field
生物活性
NU-7200, identified by its chemical structure as a potent DNA-dependent protein kinase (DNA-PK) inhibitor, has garnered attention in the field of cancer research due to its potential anticancer activity. This compound is part of a broader class of inhibitors that target critical pathways involved in cell cycle regulation and DNA damage response, specifically within the PI3K/Akt/mTOR signaling pathway.
This compound functions primarily by inhibiting DNA-PK, an essential enzyme in the non-homologous end joining (NHEJ) pathway for DNA repair. By disrupting this pathway, this compound enhances the sensitivity of cancer cells to radiation and certain chemotherapeutic agents, leading to increased apoptosis in tumor cells.
In Vitro Studies
In various in vitro studies, this compound has demonstrated significant efficacy against a range of cancer cell lines. Below is a summary table of its biological activity across different studies:
Case Studies
Case Study 1: Combination Therapy with Radiation
In a study involving A549 lung cancer cells, this compound was administered alongside radiation therapy. The results indicated a marked increase in cell death compared to radiation alone, suggesting that this compound effectively sensitizes cells to radiation-induced damage.
Case Study 2: Synergistic Effects with Chemotherapeutics
Research on MCF-7 breast cancer cells showed that when this compound was combined with doxorubicin, there was a notable decrease in cell viability. The combination therapy resulted in a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer phenotypes.
Pharmacokinetics and Metabolism
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life that supports its use in combination therapies. The compound is primarily metabolized in the liver, with studies indicating minimal off-target effects.
Safety Profile
Preliminary toxicity assessments have shown that this compound has a relatively low toxicity profile in normal cell lines compared to its potent effects on cancer cells. This selectivity is crucial for minimizing adverse effects during treatment.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate NU-7200’s biochemical interactions while ensuring statistical validity?
- Methodological Answer : Begin by defining independent (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, reaction kinetics). Use factorial designs to test multiple variables simultaneously, ensuring sample sizes are calculated for statistical power (e.g., ANOVA, t-tests). Include controls for baseline measurements and systematic errors. Validate protocols through pilot studies and reference established literature for comparable experimental setups .
Q. What strategies are effective for conducting a literature review on this compound to identify knowledge gaps?
- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound synthesis," "mechanistic studies," and "in vitro/in vivo effects." Screen abstracts for relevance, prioritize peer-reviewed articles, and map findings using tools like PRISMA flow diagrams. Cross-reference citations in review papers to trace foundational studies. Document gaps in mechanistic clarity or conflicting results for further investigation .
Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols from literature?
- Methodological Answer : Extract precise details on reaction conditions (solvents, catalysts, stoichiometry) and purification methods (HPLC, crystallization). Validate equipment calibration (e.g., NMR, mass spectrometry) and replicate experiments in triplicate. Publish negative results and deviations in supplementary materials to aid peer validation .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy in different cell lines be analyzed and resolved?
- Methodological Answer : Perform meta-analysis to compare datasets, accounting for variables like cell lineage, assay type (e.g., MTT vs. flow cytometry), and dosage ranges. Use statistical tools (e.g., Cohen’s d for effect size, funnel plots for bias detection). Validate hypotheses with orthogonal assays (e.g., CRISPR knockdowns to confirm target specificity) .
Q. What advanced computational methods are suitable for modeling this compound’s molecular interactions when experimental data is limited?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to predict binding conformations or docking studies (AutoDock Vina) to identify potential targets. Validate models with sparse experimental data (e.g., mutagenesis studies or cryo-EM structures). Use Bayesian inference to quantify uncertainty in predictions .
Q. How can researchers integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s mechanism of action?
- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, GO terms) to identify overrepresented biological processes. Use network pharmacology tools (Cytoscape) to map protein-protein interactions. Cross-correlate omics datasets with phenotypic outcomes using machine learning (random forests, SVM) to prioritize key pathways .
Q. Data Analysis and Validation
Q. What steps are critical for resolving discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Assess pharmacokinetic parameters (bioavailability, half-life) and tissue distribution via LC-MS. Test metabolite activity to rule out prodrug mechanisms. Use transgenic animal models to isolate target-specific effects. Apply Hill slope analysis to compare dose-response curves across models .
Q. How should researchers address low signal-to-noise ratios in this compound’s high-throughput screening data?
- Methodological Answer : Implement Z’-factor analysis to evaluate assay quality. Apply normalization methods (e.g., plate median correction) and outlier detection algorithms (Grubbs’ test). Use replicate-averaging or machine learning (e.g., random forest noise reduction) to enhance data robustness .
Q. Methodological Troubleshooting
Q. What approaches mitigate batch-to-batch variability in this compound synthesis for long-term studies?
- Methodological Answer : Standardize raw material sources and storage conditions (e.g., inert atmosphere for moisture-sensitive reagents). Use QC/QA protocols (HPLC purity checks, NMR lot testing). Document deviations in batch records and employ statistical process control (SPC) charts for trend analysis .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
特性
分子式 |
C17H17NO4 |
---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
2-[2-(2-hydroxyethoxy)ethylamino]benzo[h]chromen-4-one |
InChI |
InChI=1S/C17H17NO4/c19-8-10-21-9-7-18-16-11-15(20)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,18-19H,7-10H2 |
InChIキー |
UQJNMNYCRLPGSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)NCCOCCO |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)NCCOCCO |
外観 |
solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NU-7200; NU 7200; NU7200. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。